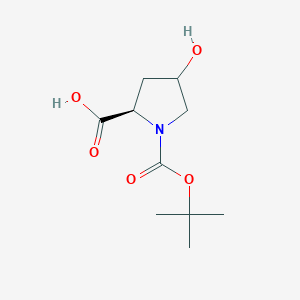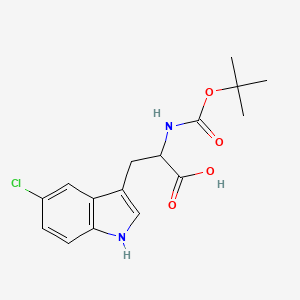
2,6-Dibromo-4-iodopyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2,6-Dibromo-4-iodopyridin-3-ol is a halogenated pyridine derivative, which is a class of compounds known for their diverse chemical reactivity and significance in medicinal chemistry. Although the specific compound is not directly synthesized or analyzed in the provided papers, related compounds such as 2,4,6-triazidopyridine and its derivatives, as well as 2,4-dibromopyridine, have been studied extensively. These studies provide insights into the reactivity and properties of pyridine derivatives that can be extrapolated to understand 2,6-Dibromo-4-iodopyridin-3-ol .
Synthesis Analysis
The synthesis of halogenated pyridines often involves halogenation reactions where specific halogens are introduced into the pyridine ring. For instance, 2,4,6-trifluoropyridine was diiodinated to yield a diiodo derivative, which suggests that a similar approach could be used to introduce bromine and iodine atoms into the pyridine ring to synthesize 2,6-Dibromo-4-iodopyridin-3-ol . Additionally, the 'halogen dance' reaction, a method used to synthesize 2-bromo-4-iodopyridine from 2-bromopyridine, could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of halogenated pyridines is characterized by the position and nature of the halogen substituents on the pyridine ring. For example, the crystal and molecular structures of a spin-labelling reagent with dibromo substitution were determined, showing the influence of halogen atoms on the overall geometry of the molecule . This information is valuable for predicting the molecular structure of 2,6-Dibromo-4-iodopyridin-3-ol, which would likely exhibit unique geometric features due to the presence of both bromine and iodine atoms.
Chemical Reactions Analysis
Halogenated pyridines participate in various chemical reactions, including Suzuki cross-coupling, which is a powerful tool for creating carbon-carbon bonds. The regioselectivity observed in the Suzuki cross-coupling reactions of 2,4-dibromopyridine indicates that the position of halogens on the pyridine ring can influence the outcome of such reactions . This suggests that 2,6-Dibromo-4-iodopyridin-3-ol could also undergo selective cross-coupling reactions, potentially at the iodine-substituted position.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines are largely determined by the nature and position of the halogen substituents. The introduction of halogens can affect the reactivity, boiling point, solubility, and density of the compound. For instance, the introduction of a benzyl group in 3-hydroxypyridine was found to lower the reactivity of the pyridol ring during iodination, which could be relevant when considering the reactivity of the hydroxyl group in 2,6-Dibromo-4-iodopyridin-3-ol . Additionally, the presence of multiple halogens could enhance the compound's reactivity in electrophilic substitution reactions.
Applications De Recherche Scientifique
Vibrational Analysis and Spectroscopy
2-iodopyridine, a structurally similar compound to 2,6-Dibromo-4-iodopyridin-3-ol, has been extensively studied for its vibrational properties. The research conducted by Sortur, Yenagi, and Tonannavar (2008) provided insights into the vibrational assignments of 2-iodopyridine using FT-Raman and IR spectral measurements. A variety of electronic structure methods, including ab initio, DFT, and MP2 methods with different basis sets, were employed to compute equilibrium geometries and vibrational frequencies. A comprehensive normal coordinate analysis revealed that several normal modes arise from coupled vibrations in 2-iodopyridine, indicating intricate vibrational characteristics that may also be present in compounds like 2,6-Dibromo-4-iodopyridin-3-ol V. Sortur, Jayashree Yenagi, J. Tonannavar, 2008.
Environmental Chemistry and Toxicology
While the specific compound 2,6-Dibromo-4-iodopyridin-3-ol was not directly studied, related compounds have been part of environmental and toxicological research. For instance, Zuanazzi et al. (2020) conducted a scientometric review to understand the toxicity and environmental impact of 2,4-dichlorophenoxyacetic acid (2,4-D), highlighting the need for similar studies on related compounds to grasp their ecological and health implications Natana Raquel Zuanazzi, N. C. Ghisi, E. C. Oliveira, 2020.
Degradation and Environmental Behavior
Liu et al. (2018) reviewed the transformation and degradation processes of tetrabromobisphenol A (TBBPA) and its derivatives, providing insights into the environmental behavior of brominated compounds. The study highlighted the variety of treatments and the identification of numerous degradation products, which could be relevant for understanding the degradation pathways and environmental impact of 2,6-Dibromo-4-iodopyridin-3-ol and its derivatives Aifeng Liu, Zongshan Zhao, Guangbo Qu, Zhaoshuang Shen, Jianbo Shi, G. Jiang, 2018.
Oligonucleotide Performance Enhancement
Though not directly related to 2,6-Dibromo-4-iodopyridin-3-ol, the study by Faria and Ulrich (2008) on the performance enhancement of oligonucleotides through ribose modifications sheds light on the potential chemical modifications that can be applied to similar heterocyclic compounds. This research could guide future studies on enhancing the performance or stability of 2,6-Dibromo-4-iodopyridin-3-ol in various applications M. Faria, H. Ulrich, 2008.
Chelation and Metal Interaction
Santos (2002) reviewed the interaction of hydroxypyridinones, a class of dioxo ligands similar to pyridinol compounds, with metals like aluminium. The study highlighted the design, metal-binding interaction, and biological assays of these compounds, which could be relevant for understanding the chelation properties and potential medical uses of 2,6-Dibromo-4-iodopyridin-3-ol M. A. Santos, 2002.
Safety and Hazards
Propriétés
IUPAC Name |
2,6-dibromo-4-iodopyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2INO/c6-3-1-2(8)4(10)5(7)9-3/h1,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOZSTKGYDPHJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Br)Br)O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621958 |
Source


|
| Record name | 2,6-Dibromo-4-iodopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-iodopyridin-3-ol | |
CAS RN |
478148-75-3 |
Source


|
| Record name | 2,6-Dibromo-4-iodopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














